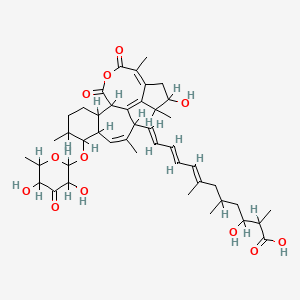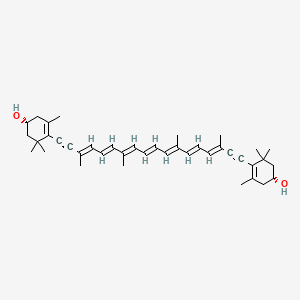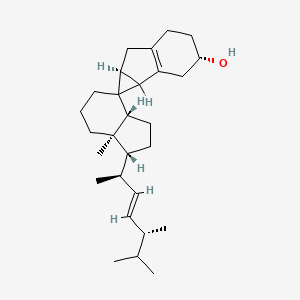![molecular formula C24H23F2NO4 B1238358 N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide CAS No. 505084-42-4](/img/structure/B1238358.png)
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. The inclusion of the radioactive isotope fluorine-18 (18F) allows for the visualization of biological processes in vivo, making it a valuable tool in medical diagnostics and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a precursor compound is reacted with a fluorine-18 source under specific conditions to incorporate the radioactive isotope .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure the incorporation of the fluorine-18 isotope. Automated synthesis modules are often used to achieve high radiochemical yields and purity. These modules allow for precise control of reaction parameters, minimizing the risk of contamination and ensuring reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium fluoride and potassium fluoride are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a radiolabeled tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in PET imaging to visualize and quantify biological processes, such as glucose metabolism and receptor binding.
Medicine: Utilized in the diagnosis and monitoring of diseases, including cancer and neurological disorders, by providing detailed images of metabolic activity.
Mecanismo De Acción
The mechanism of action of N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide involves its binding to specific molecular targets within the body. The fluorine-18 isotope emits positrons, which interact with electrons in the surrounding tissue, producing gamma rays. These gamma rays are detected by PET scanners, allowing for the visualization of the compound’s distribution and concentration in vivo .
Comparación Con Compuestos Similares
Similar Compounds
18F-fluoro-2-deoxy-D-glucose (FDG): A widely used radiotracer in PET imaging for studying glucose metabolism.
18F-fluorothymidine (FLT): Used to image cellular proliferation in cancer research.
18F-fluorodopa (FDOPA): Employed in the study of neurological disorders, particularly Parkinson’s disease.
Uniqueness
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide is unique due to its specific binding properties and the ability to provide detailed images of biological processes. Its structure allows for the incorporation of the fluorine-18 isotope, making it a valuable tool in both research and clinical settings .
Propiedades
Número CAS |
505084-42-4 |
|---|---|
Fórmula molecular |
C24H23F2NO4 |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H23F2NO4/c1-17(28)27(16-18-14-21(29-2)9-11-23(18)30-13-12-25)22-15-19(26)8-10-24(22)31-20-6-4-3-5-7-20/h3-11,14-15H,12-13,16H2,1-2H3/i25-1 |
Clave InChI |
NZVKWLWAFUSDQE-FNNGWQQSSA-N |
SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
SMILES isomérico |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCC[18F])C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
SMILES canónico |
CC(=O)N(CC1=C(C=CC(=C1)OC)OCCF)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 |
Sinónimos |
(11C)FEDAA1106 (18F)-FEDAA1106 (18F)FEDAA1106 N-(5-fluoro-2-phenoxyphenyl)-N-(2-fluoroethyl-5-methoxybenzyl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)

![(14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1238282.png)










